molecular formula C11H13ClO2S B1675963 MCPA-thioethyl CAS No. 25319-90-8

MCPA-thioethyl

Cat. No. B1675963
CAS RN: 25319-90-8
M. Wt: 244.74 g/mol
InChI Key: AZFKQCNGMSSWDS-UHFFFAOYSA-N
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Description

MCPA-thioethyl is an aromatic ether that acts as a phenoxy herbicide . It is used for the post-emergence control of annual and perennial broad-leaved weeds in cereals .


Synthesis Analysis

A reliable and sensitive method for the determination of MCPA in soil involves derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode .


Molecular Structure Analysis

The molecular formula of MCPA-thioethyl is C11H13ClO2S . The structure can be represented as a 2D or 3D model .


Chemical Reactions Analysis

MCPA-thioethyl can be determined in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection .


Physical And Chemical Properties Analysis

MCPA-thioethyl has a molecular weight of 244.74 g/mol . More detailed physical and chemical properties can be found in the referenced databases .

Scientific Research Applications

Herbicide and Plant Growth Regulator

MCPA-thioethyl is a phenoxy plant growth regulator used to suppress broad-leaf weeds in various crops . It is mainly used in orchards and citrus groves .

Control of Broad-leaved Weeds

MCPA-thioethyl is effective in controlling broad-leaved weeds . This makes it a valuable tool in maintaining the health and productivity of crops.

Environmental Fate

MCPA-thioethyl has a high alert for environmental fate, indicating that it is mobile in drainflow . This suggests that it can move through the environment and potentially affect non-target areas.

Ecotoxicity

MCPA-thioethyl has a high alert for ecotoxicity, particularly for fish acute ecotoxicity and Daphnia chronic ecotoxicity . This means it can have harmful effects on aquatic life.

Human Health Implications

MCPA-thioethyl has a moderate alert for human health implications, particularly for mammals’ acute toxicity and reproduction/development effects . This suggests that exposure to MCPA-thioethyl could potentially have health implications for humans and other mammals.

Soil Analysis

MCPA-thioethyl can be detected and analyzed in soil samples . A reliable and sensitive method for determination of MCPA in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode has been established .

Chemical Structure Analysis

MCPA-thioethyl has a specific chemical structure that can be analyzed and studied . Its chemical formula is C₁₁H₁₃ClO₂S , and it belongs to the substance groups Aryloxyalkanoic acid herbicide and Phenoxyacetic herbicide .

Mechanism of Action

Target of Action

MCPA-thioethyl is a member of the phenoxy or phenoxyacetic acid family of herbicides . Its primary targets are broadleaf weeds, where it acts as a selective, post-emergence control agent .

Mode of Action

MCPA-thioethyl works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis, cell division, and growth . It acts as a synthetic auxin, a type of plant hormone that is essential for plant body development .

Biochemical Pathways

As a synthetic auxin, it likely disrupts normal plant growth and development by altering the natural balance of auxins in the plant . This can lead to abnormal cell growth and division, ultimately causing the death of the weed.

Pharmacokinetics

Mcpa-thioethyl has a molecular weight of 24474 , which may influence its absorption and distribution within the plant body.

Result of Action

The result of MCPA-thioethyl’s action is the effective control of broadleaf weeds. By disrupting normal plant growth and development, MCPA-thioethyl causes the weeds to die, thereby reducing competition for resources with the desired plants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of MCPA-thioethyl. For instance, MCPA-thioethyl has been identified as having high mobility in the environment, which could potentially lead to off-target effects . Additionally, MCPA-thioethyl is an endocrine disruptor, and its stability and persistency can cause potential threats to the environment and human health .

Safety and Hazards

MCPA-thioethyl is classified as Acute toxicity, Oral (Category 4), H302; Specific target organ toxicity - repeated exposure (Category 2), Liver, H373; Short-term (acute) aquatic hazard (Category 1), H400; Long-term (chronic) aquatic hazard (Category 1), H410 . It is harmful if swallowed, may cause damage to organs (Liver) through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The European Chemicals Agency (ECHA) has a report on the active substance MCPA, MCPA-Thioethyl . This report may provide insights into future directions and regulatory changes for MCPA-thioethyl .

properties

IUPAC Name

S-ethyl 2-(4-chloro-2-methylphenoxy)ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c1-3-15-11(13)7-14-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFKQCNGMSSWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)COC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042115
Record name MCPA-thioethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MCPA-thioethyl

CAS RN

25319-90-8
Record name MCPA-thioethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25319-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MCPA-thioethyl [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025319908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCPA-thioethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ethyl (4-chloro-2-methylphenoxy)ethanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MCPA-THIOETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWH1737181
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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